molecular formula C8H16O3 B11958980 1-propoxypropan-2-yl Acetate CAS No. 96686-54-3

1-propoxypropan-2-yl Acetate

Cat. No.: B11958980
CAS No.: 96686-54-3
M. Wt: 160.21 g/mol
InChI Key: DMFAHCVITRDZQB-UHFFFAOYSA-N
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Description

1-Propoxypropan-2-yl acetate (IUPAC name: 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate) is an ether-acetate compound with the molecular formula C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol . Its structure comprises a propoxy group (OCH₂CH₂CH₃) attached to a propan-2-yl backbone, esterified with an acetate group (OCOCH₃). This compound is characterized by its moderate viscosity, which decreases with increasing temperature (e.g., 0.0003510 Pa·s at 435.84 K) as calculated via the Joback method .

Properties

CAS No.

96686-54-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1-propoxypropan-2-yl acetate

InChI

InChI=1S/C8H16O3/c1-4-5-10-6-7(2)11-8(3)9/h7H,4-6H2,1-3H3

InChI Key

DMFAHCVITRDZQB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propoxypropan-2-yl acetate can be synthesized through the esterification of 1-propoxypropan-2-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, occurring at the ester group under acidic or basic conditions .

Acid-Catalyzed Hydrolysis

  • Conditions : Dilute H₂SO₄ or HCl (pH < 3), 60–80°C, 6–8 hours.

  • Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release acetic acid and 1-propoxypropan-2-ol.

  • Yield : ~85% (isolated via fractional distillation).

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : NaOH or KOH (1–2 M), reflux (100°C), 4–6 hours.

  • Products : Sodium acetate and 1-propoxypropan-2-olate, which acidifies to 1-propoxypropan-2-ol.

  • Kinetics : Pseudo-first-order rate constants increase with hydroxide ion concentration.

Transesterification

The ester group reacts with alcohols in the presence of catalysts to form new esters .

Alcohol UsedCatalystTemperatureTimeProduct FormedYield
MethanolH₂SO₄ (0.5%)65°C5 hrMethyl acetate + diol ether78%
EthanolTi(OiPr)₄70°C6 hrEthyl acetate + diol ether82%

Mechanism : Nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon, displacing the 1-propoxypropan-2-oxy group.

Oxidation Reactions

The ether-linked propane chain undergoes oxidation under strong conditions:

  • With KMnO₄ (acidic) :

    • Products: Propionic acid and acetic acid (from ester hydrolysis).

    • Conditions: 5% H₂SO₄, 90°C, 12 hours.

  • With CrO₃ :

    • Products: Ketones (via oxidation of secondary alcohols formed intermediately).

    • Selectivity: Dependent on solvent polarity (higher ketone yields in acetone).

Reaction Optimization Considerations

  • Temperature Control : Optimal yields for hydrolysis/transesterification occur between 60–100°C .

  • Catalyst Choice : Acid catalysts (e.g., H₂SO₄) favor ester hydrolysis, while transition-metal catalysts (e.g., Ti(OiPr)₄) improve transesterification efficiency.

  • Purification : Distillation is preferred due to the compound’s boiling point (218–220°C) and moderate polarity .

Scientific Research Applications

1-propoxypropan-2-yl acetate is used in various scientific research applications, including:

    Chemistry: As a solvent in organic synthesis and analytical chemistry.

    Biology: In the preparation of biological samples for analysis.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 1-propoxypropan-2-yl acetate involves its ability to act as a solvent, dissolving various substances and facilitating chemical reactions. Its molecular structure allows it to interact with different molecular targets, enhancing the solubility and reactivity of other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ether-Acetate Derivatives

Ether-acetates share a common backbone structure but differ in the alkoxy group (methoxy, ethoxy, or propoxy). Key examples include:

1-Methoxypropan-2-yl Acetate (Propylene Glycol Monomethyl Ether Acetate, PMA)
  • Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • CAS No.: 108-65-6
  • Properties : PMA is a smaller molecule with a methoxy group (OCH₃), leading to lower viscosity and boiling point compared to the propoxy derivative. It is widely used as a solvent in coatings and inks .
1-Ethoxypropan-2-yl Acetate
  • Synonyms: 2-Ethoxy-1-methylethyl acetate, Propylene Glycol Monoethyl Ether Acetate
  • CAS No.: Not explicitly provided, but structurally analogous to PMA with an ethoxy group (OCH₂CH₃).
  • Inferred Properties : Expected molecular formula C₈H₁₆O₄ and intermediate molecular weight (~176.21 g/mol) between PMA and 1-propoxypropan-2-yl acetate. Likely exhibits higher boiling point than PMA but lower than the propoxy variant .
Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
This compound C₁₁H₂₂O₄ 218.29 N/A Viscosity: 0.0003510 Pa·s at 435.84 K
PMA C₆H₁₂O₃ 132.16 108-65-6 Low viscosity, high volatility
1-Ethoxypropan-2-yl acetate C₈H₁₆O₄ (inferred) ~176.21 N/A Intermediate volatility (estimated)

Simple Acetate Esters

Propyl Acetate
  • Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • CAS No.: 109-60-4
  • Properties : A straight-chain acetate without ether groups. Lower molecular weight and higher volatility compared to ether-acetates. Used as a solvent in cosmetics and food flavorings .
Allyl Propionate
  • Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • CAS No.: 2408-20-0
  • Properties : Contains an allyl group (CH₂CHCH₂), imparting reactivity distinct from ether-acetates. Used in polymer synthesis .

Physicochemical Properties and Trends

  • Viscosity : this compound exhibits temperature-dependent viscosity (e.g., 0.0003510 Pa·s at 435.84 K) . Longer alkoxy chains (propoxy > ethoxy > methoxy) generally increase viscosity due to greater molecular size and intermolecular forces.
  • Volatility : PMA (methoxy) is more volatile than its ethoxy and propoxy counterparts, as shorter chains reduce boiling points.
  • Solubility: Ether-acetates with longer alkoxy groups are less polar, reducing solubility in water but enhancing compatibility with nonpolar solvents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-propoxypropan-2-yl acetate, and which analytical techniques are critical for confirming its structural purity?

  • Synthesis Methods : Common routes include esterification of 1-propoxypropan-2-ol with acetic anhydride under acidic catalysis or transesterification using acetyl chloride. Solvent selection (e.g., toluene or dichloromethane) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis.
  • Validation Techniques : Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key structural markers. For example, the acetate methyl group typically appears as a singlet at ~2.05 ppm in ¹H NMR, and the propoxy chain shows characteristic splitting patterns .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features distinguish it from similar esters?

  • Key Techniques : Fourier-transform infrared spectroscopy (FTIR) identifies the ester carbonyl stretch (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₆O₃) with a molecular ion peak at m/z 160.1104.
  • Differentiation : Compared to propylene glycol methyl ether acetate (a structural analog), this compound lacks the methyl ether group, leading to distinct NMR splitting patterns and retention times in GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound, and what methodological adjustments improve reliability?

  • Data Contradictions : Discrepancies in peak splitting (e.g., unexpected coupling constants) may arise from conformational flexibility or solvent effects. Use deuterated solvents (e.g., CDCl₃) to stabilize the sample and conduct variable-temperature NMR to assess dynamic effects.
  • Method Refinements : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to confirm assignments of the propoxy and acetate moieties .

Q. In computational studies of this compound, which quantum chemical parameters are critical for predicting reactivity, and how do solvent models affect these calculations?

  • Key Parameters : Optimize geometries using density functional theory (DFT) with the B3LYP/6-31G(d) basis set. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvation models (e.g., PCM or SMD) significantly alter dipole moments and charge distribution, especially in polar solvents like water.
  • Validation : Compare computed infrared spectra with experimental FTIR data to assess accuracy. Discrepancies >5% in vibrational frequencies may indicate the need for higher-level theory (e.g., MP2) .

Q. What experimental design considerations are critical for studying the hydrolysis kinetics of this compound under varying pH conditions?

  • Design Framework : Use a buffer system (pH 2–12) to control reaction conditions, and monitor hydrolysis via UV-Vis spectroscopy by tracking acetate release at 210 nm. Maintain constant ionic strength with NaCl to avoid confounding effects.
  • Data Analysis : Apply pseudo-first-order kinetics models. For example, at pH > 10, base-catalyzed hydrolysis dominates, yielding a linear ln([ester]) vs. time plot. Account for temperature fluctuations (±0.1°C) using a thermostated reaction vessel .

Methodological Guidance

Q. How should researchers structure a manuscript reporting novel derivatives of this compound to ensure reproducibility and clarity?

  • Manuscript Sections :

  • Introduction : Highlight gaps in ester functionalization techniques, citing prior work on propylene glycol ether acetates .
  • Methods : Detail reaction conditions (catalyst loading, solvent ratios) and purification steps (e.g., column chromatography with silica gel).
  • Results : Use tables to compare yields, melting points, and spectral data across derivatives. Include raw NMR/FTIR data in supplementary materials.
  • Discussion : Link structural modifications (e.g., alkyl chain length) to observed reactivity trends, using DFT-calculated charge densities as supporting evidence .

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